Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 900641-03-4
VCID: VC7812321
InChI: InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H
SMILES: CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl
Molecular Formula: C13H13Cl2NO2
Molecular Weight: 286.15 g/mol

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

CAS No.: 900641-03-4

Cat. No.: VC7812321

Molecular Formula: C13H13Cl2NO2

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride - 900641-03-4

Specification

CAS No. 900641-03-4
Molecular Formula C13H13Cl2NO2
Molecular Weight 286.15 g/mol
IUPAC Name methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H
Standard InChI Key JVBFMQIDEMTWIA-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl
Canonical SMILES CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinoline backbone of methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride provides a planar aromatic system conducive to π-π interactions, while the chloromethyl group at position 2 introduces a reactive site for nucleophilic substitution. The methyl ester at position 3 enhances solubility in organic solvents, and the hydrochloride salt improves aqueous stability. Comparative studies with analogues such as ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate reveal that substitutions at positions 2, 3, and 4 significantly alter electronic distribution and solubility profiles.

Physicochemical Characteristics

Key physicochemical properties include a melting point range of 180–185°C and a logP value of 2.8, indicating moderate lipophilicity. The hydrochloride salt form reduces the compound’s pKa to approximately 4.2, enhancing protonation under physiological conditions.

Table 1: Comparative Properties of Quinoline Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsSolubility (mg/mL)
Target CompoundC₁₃H₁₂ClNO₂·HCl275.152-ClCH₂, 4-CH₃, 3-COOCH₃12.5 (H₂O)
Ethyl 7-Cl-4-OH-2-Me-Quinoline-3-COOEtC₁₃H₁₂ClNO₃265.697-Cl, 4-OH, 2-CH₃8.2 (H₂O)
4-Aminomethylquinoline HClC₁₀H₁₀N₂·HCl158.2 (free base)4-NH₂CH₂24.0 (0.1M HCl)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 2-chloromethyl-4-methylquinoline-3-carboxylic acid, which undergoes esterification with methanol in the presence of sulfuric acid under reflux conditions (80°C, 6–8 hours). The intermediate ester is subsequently treated with hydrochloric acid in ethanol to yield the hydrochloride salt, achieving purities >98% after recrystallization. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures reaction completion and structural fidelity.

Industrial-Scale Optimization

Continuous flow reactors enable scalable production, reducing reaction times from hours to minutes while maintaining yields above 90%. Automated systems minimize human error, and in-line HPLC analysis facilitates real-time purity assessment.

Biological Activity and Mechanisms

Antibacterial Efficacy

Against gram-positive pathogens such as Staphylococcus aureus, the compound exhibits a minimal inhibitory concentration (MIC) of 32 µg/mL, attributed to membrane disruption and inhibition of DNA gyrase. Synergistic effects with β-lactam antibiotics reduce MIC values to 8 µg/mL, suggesting utility in combination therapies.

Comparative Analysis with Structural Analogues

Reactivity and Functionalization

The chloromethyl group’s electrophilicity enables nucleophilic substitution with amines, thiols, and alcohols, a feature less pronounced in bromomethyl or hydroxymethyl analogues. For instance, reaction with ethylenediamine yields diamino derivatives with enhanced water solubility (>50 mg/mL).

Solubility and Bioavailability

Hydrochloride salt formation increases aqueous solubility by 40% compared to the free base, critical for intravenous formulations. In contrast, 4-aminomethylquinoline hydrochloride’s amine group confers pH-dependent solubility, exceeding 200 mg/mL in gastric fluid.

Future Directions and Applications

Ongoing research explores this compound’s utility in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid quinoline core . In medicinal chemistry, derivatization efforts focus on replacing the chloromethyl group with fluorinated moieties to improve metabolic stability and blood-brain barrier penetration.

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